![molecular formula C18H22N2O2S B5615893 N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5615893.png)
N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide
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Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds, including structures similar to the one , typically involves multi-step organic reactions, highlighting practical methods for synthesizing orally active antagonists and employing reactions like Suzuki−Miyaura coupling and amidation for the construction of the core structure (Ikemoto et al., 2005). Novel one-pot synthesis methods have been developed for the construction of tetrahydro-benzo[d][1,5]diazepine derivatives, indicating the versatility of approaches in synthesizing complex heterocycles (Shaabani et al., 2009).
Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using spectroscopic methods such as IR, NMR, and sometimes X-ray crystallography, providing detailed insights into the conformational and configurational aspects of these molecules. For instance, the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides and their structural determination highlights the importance of these techniques in understanding the molecular architecture (Gein et al., 2017).
Future Directions
Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the future research directions might include the design and development of different thiazole-based heterocyclic scaffolds and their biological activities studies .
properties
IUPAC Name |
N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-13-12-23-17(20-13)7-4-9-19-18(21)15-8-10-22-16-6-3-2-5-14(16)11-15/h2-3,5-6,12,15H,4,7-11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOIJWNCOQTNKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCCNC(=O)C2CCOC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-Methyl-1,3-thiazol-2-YL)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide |
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